![molecular formula C14H20BrNO3 B13502348 tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenoxy group, and a propyl chain linked to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenol and 1-bromo-2-propanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like dimethylformamide or acetonitrile; temperatures ranging from room temperature to 80°C.
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from 0°C to room temperature.
Major Products:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of corresponding reduced products such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of carbamates on biological systems. It serves as a model compound to investigate enzyme inhibition and protein interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromophenoxy group can interact with hydrophobic pockets of proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate is unique due to the presence of a propyl chain, which can influence its reactivity and binding properties. Compared to tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate, the propyl chain provides additional flexibility and potential for interactions with molecular targets. tert-Butyl N-(2-bromoethyl)carbamate and tert-butyl (4-bromobutyl)carbamate differ in the length and position of the bromine atom, affecting their chemical behavior and applications.
Eigenschaften
Molekularformel |
C14H20BrNO3 |
|---|---|
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-10(9-16-13(17)19-14(2,3)4)18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
MEQRLNRZEUYFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)OC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



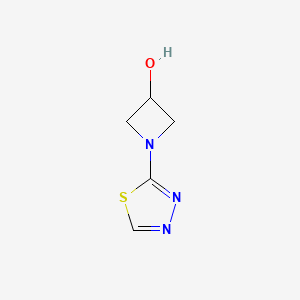

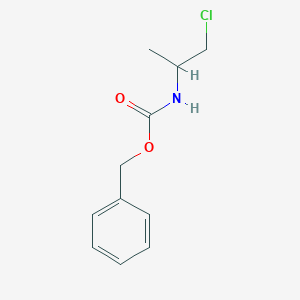
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
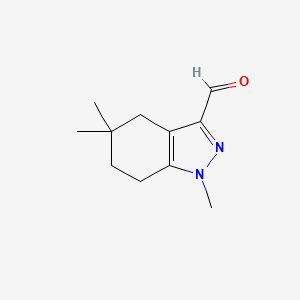

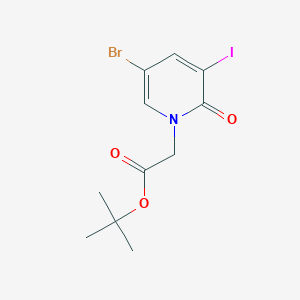
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)

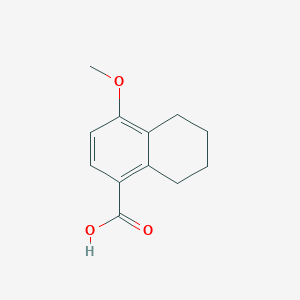
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
